molecular formula C6H12N2O4S2Se B13810153 L-Cysteine, S,S'-selenobis-(9CI)

L-Cysteine, S,S'-selenobis-(9CI)

Cat. No.: B13810153
M. Wt: 319.3 g/mol
InChI Key: VCVRJYVZIBRVAD-IMJSIDKUSA-N
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Description

L-Cysteine, S,S'-selenobis-(9CI) is a selenium-containing derivative of the amino acid L-cysteine, where two cysteine residues are linked via a diselenide (-Se-Se-) bridge. This structural modification replaces the traditional disulfide (-S-S-) bond with selenium, altering its redox properties, stability, and biological interactions. Selenium’s larger atomic radius and lower electronegativity compared to sulfur influence bond length (Se-Se ~2.34 Å vs.

Properties

Molecular Formula

C6H12N2O4S2Se

Molecular Weight

319.3 g/mol

IUPAC Name

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfanylselanylsulfanylpropanoic acid

InChI

InChI=1S/C6H12N2O4S2Se/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1

InChI Key

VCVRJYVZIBRVAD-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)S[Se]SC[C@@H](C(=O)O)N

Canonical SMILES

C(C(C(=O)O)N)S[Se]SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S,S’-selenobis-(9CI) typically involves the reaction of L-cysteine with selenium compounds. One common method is the reaction of L-cysteine with selenium dioxide (SeO2) under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the selenium bridge between the two L-cysteine molecules.

Industrial Production Methods

Industrial production of L-Cysteine, S,S’-selenobis-(9CI) often involves biotechnological approaches, such as fermentation processes using genetically engineered microorganisms. These microorganisms are capable of producing L-cysteine, which is then chemically reacted with selenium compounds to form the desired product. This method is preferred due to its efficiency and lower environmental impact compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S,S’-selenobis-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as thiols or amines, which can replace the selenium atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Cysteine, S,S’-selenobis-(9CI) can lead to the formation of disulfide-linked cysteine derivatives, while reduction can yield free L-cysteine and elemental selenium .

Scientific Research Applications

L-Cysteine, S,S’-selenobis-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteine, S,S’-selenobis-(9CI) involves its ability to undergo redox reactions. The selenium atom in the compound can participate in redox cycling, which allows it to act as an antioxidant. This redox activity is crucial for its biological functions, including the protection of cells from oxidative stress. The compound can also interact with various molecular targets, such as enzymes and proteins, through the formation of disulfide bonds .

Comparison with Similar Compounds

Structural Analogs with Sulfur Bridges

L-Cysteine, S,S'-1,3-propanediylbis-(9CI) (CAS 50727-79-2)

  • Structure : Features a 1,3-propanediyl bridge (-CH₂-CH₂-CH₂-) connecting two L-cysteine residues via sulfur atoms (-S-CH₂-CH₂-CH₂-S-).
  • Molecular Formula : C₉H₁₈N₂O₄S₂ (MW: 282.38 g/mol).
  • Properties : Higher hydrophilicity due to sulfur’s electronegativity; disulfide bonds are critical in protein folding and antioxidant mechanisms.
  • Applications : Used in studies on oxidative stress mitigation and as a reference in analytical chemistry for sulfur-containing metabolites (e.g., CYMA, DHBMA) .

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA)

  • Structure: N-acetylated L-cysteine with a 2-cyanoethyl group attached via sulfur.
  • Role : A urinary metabolite of acrylonitrile, used as a biomarker in occupational exposure studies .

Selenium-Containing Analogs

Dimethylselenide (CAS 593-79-3)

  • Structure: (CH₃)₂Se, a simple organoselenium compound.
  • Properties : Volatile, with a garlic-like odor; lower redox stability compared to diselenides.
  • Applications : Studied in environmental toxicology as a detoxification product of selenium metabolism .

L-Cysteine, S,S',S'',S'''-germanetetrayltetrakis-(9CI) (CAS 66295-74-7)

  • Structure : A germanium-centered tetrahedral complex bonded to four L-cysteine residues via sulfur.
  • Molecular Formula : C₁₂H₂₄N₄O₈S₄Ge (MW: 553.24 g/mol).

Comparative Analysis

Parameter L-Cysteine, S,S'-selenobis-(9CI) L-Cysteine, S,S'-1,3-propanediylbis-(9CI) Dimethylselenide
Bridge Type Diselenide (-Se-Se-) Propanediyl disulfide (-S-CH₂-CH₂-CH₂-S-) Monoselenide (-Se-)
Molecular Weight ~300–310 g/mol (estimated) 282.38 g/mol 157.03 g/mol
Redox Potential Lower (easier oxidation) Moderate High volatility
Biological Role Potential antioxidant enhancer Antioxidant in plant transformation Detoxification agent
Stability Moderate (diselenide bonds prone to cleavage) High (stable disulfide) Low (volatile)
Applications Experimental redox modulation Agricultural biotechnology Environmental studies

Key Research Findings

  • Antioxidant Efficacy: Selenium-containing compounds like L-Cysteine, S,S'-selenobis-(9CI) may outperform sulfur analogs in scavenging reactive oxygen species (ROS) due to selenium’s superior nucleophilicity .
  • Toxicity Considerations : While selenium is essential at low doses, its compounds can be toxic at higher concentrations. For example, dimethylselenide is less toxic than dimethylsulfide but requires careful handling .
  • Agricultural Use: L-Cysteine derivatives with sulfur bridges (e.g., +AgNO₃) enhance plant transformation efficiency by reducing oxidative bursts during Agrobacterium infection . Selenium analogs might offer similar benefits with reduced phytotoxicity.

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